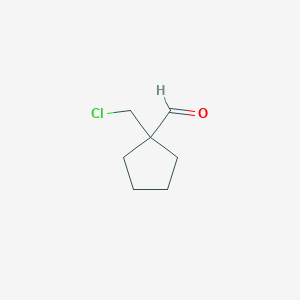

1-(Chloromethyl)cyclopentane-1-carbaldehyde

Description

1-(Chloromethyl)cyclopentane-1-carbaldehyde is a cyclopentane derivative featuring both a chloromethyl (-CH2Cl) and a carbaldehyde (-CHO) group attached to the same carbon atom. This dual functionality renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where reactive sites enable conjugation or further derivatization .

Properties

Molecular Formula |

C7H11ClO |

|---|---|

Molecular Weight |

146.61 g/mol |

IUPAC Name |

1-(chloromethyl)cyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C7H11ClO/c8-5-7(6-9)3-1-2-4-7/h6H,1-5H2 |

InChI Key |

CLIBRIJIBKSVML-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CCl)C=O |

Origin of Product |

United States |

Preparation Methods

From Cyclopentane Carboxaldehydes via Chloromethylation

One classical approach involves starting from cyclopentane-1-carbaldehyde derivatives, followed by chloromethylation at the aldehyde-bearing carbon. The aldehyde group is typically introduced first by oxidation or formylation of cyclopentane derivatives, then the chloromethyl group is installed via halogenation reactions.

Step 1: Synthesis of Cyclopentane-1-carbaldehyde

Cyclopentane-1-carbaldehyde can be prepared by catalytic vapor phase dehydration and isomerization of tetrahydropyran-2-methanol derivatives, as described in patent US2480990A. This involves converting tetrahydropyran-2-methanol to cyclopentane carboxaldehydes using dehydration catalysts under vapor phase conditions. The process can be summarized as:

$$

\text{Tetrahydropyran-2-methanol} \xrightarrow[\text{catalyst}]{\text{vapor phase dehydration}} \text{Cyclopentane-1-carbaldehyde}

$$

This method allows for retention of carbon count and efficient aldehyde formation on the cyclopentane ring.Step 2: Chloromethylation of the Aldehyde Carbon

Introduction of the chloromethyl group (-CH2Cl) at the aldehyde carbon can be achieved by halogenation reactions targeting the hydroxymethyl intermediate or via direct substitution reactions on activated intermediates. Common reagents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert hydroxymethyl groups to chloromethyl groups. Alternatively, chloromethylation can be performed using formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl substituent adjacent to the aldehyde.

Multi-Step Synthesis from Cyclopentane Derivatives

Another route involves multi-step transformations starting from cyclopentane or substituted cyclopentane derivatives:

Step 1: Functionalization of Cyclopentane Ring

Introduction of substituents such as methyl or hydroxymethyl groups at the 1-position of cyclopentane via alkylation or hydroxymethylation.Step 2: Oxidation to Aldehyde

The hydroxymethyl group is oxidized to an aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.Step 3: Chlorination of Methyl Group

The methyl substituent adjacent to the aldehyde is chlorinated to form the chloromethyl group, typically using reagents like N-chlorosuccinimide (NCS) or thionyl chloride under controlled conditions to avoid over-chlorination or side reactions.

Hydrogenation and Ring Modification Routes

According to patent US2480990A, cyclopentane carboxaldehydes can also be synthesized by hydrogenation of dihydropyran carboxaldehydes followed by ring rearrangement and dehydration steps. This approach involves:

Dimerization of alpha,beta-unsaturated aldehydes (e.g., acrolein) to form dihydropyran carboxaldehydes.

Hydrogenation (e.g., with Raney nickel catalyst) to tetrahydropyran-2-methanol intermediates.

Catalytic dehydration and isomerization to cyclopentane carbaldehydes.

Subsequent chloromethylation steps can then be applied to introduce the chloromethyl group.

Comparative Data Table of Preparation Methods

| Preparation Route | Starting Materials | Key Reactions | Advantages | Challenges |

|---|---|---|---|---|

| Vapor Phase Dehydration of Tetrahydropyran-2-methanol | Tetrahydropyran-2-methanol derivatives | Catalytic vapor phase dehydration and isomerization | High carbon retention, scalable | Requires vapor phase setup, catalyst optimization |

| Multi-step from Cyclopentane Derivatives | Cyclopentane or substituted cyclopentane | Alkylation, oxidation (PCC), chlorination (SOCl2, NCS) | Flexible functional group introduction | Multi-step, possible side reactions |

| Hydrogenation and Ring Rearrangement | Alpha,beta-unsaturated aldehydes (e.g., acrolein) | Dimerization, hydrogenation (Raney Ni), dehydration | Access to various derivatives | Complex reaction control, high pressure H2 |

Research Results and Optimization Notes

The vapor phase dehydration method offers a direct and efficient route to cyclopentane carbaldehydes with good yields and purity, suitable for industrial scale-up.

Chloromethylation reactions require careful control of reaction conditions to prevent over-chlorination or polymerization side reactions. Use of polymerization inhibitors (e.g., hydroquinone) during aldehyde condensation steps improves selectivity.

Hydrogenation steps benefit from high-pressure hydrogen and appropriate catalysts (Raney nickel) to achieve selective saturation and functional group transformations in a single step.

Multi-step syntheses from cyclopentane derivatives allow structural diversity but require purification at each step to maintain product integrity.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclopentane-1-carboxylic acid.

Reduction: 1-(Hydroxymethyl)cyclopentane-1-carbaldehyde.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Chloromethyl)cyclopentane-1-carbaldehyde is a valuable compound in scientific research due to its reactivity and versatility. It is used in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)cyclopentane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, while the chloromethyl group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the formyl group, which increases the electrophilicity of the chloromethyl carbon .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1-(chloromethyl)cyclopentane-1-carbaldehyde, differing in substituents, ring systems, or functional groups:

(1S,3S)-3-Methylcyclopentane-1-carbaldehyde

- Molecular Formula : C7H12O

- Functional Groups : Aldehyde (-CHO), methyl (-CH3).

- The methyl group enhances steric hindrance compared to the smaller -CH2Cl substituent.

- Applications : Used in stereoselective synthesis due to its chiral centers .

1-Chloro-1-methylcyclopentane

- Molecular Formula : C6H11Cl

- Functional Groups : Chloro (-Cl), methyl (-CH3).

- Key Differences : Absence of the aldehyde group limits polarity and reactivity toward nucleophilic additions.

- Physical Properties : Boiling point 114°C; pale yellow liquid .

- Applications : Primarily employed as a solvent or alkylating agent in organic synthesis .

2-Cyclopentene-1-carbaldehyde

- Molecular Formula : C6H8O

- Functional Groups : Aldehyde (-CHO), alkene (C=C).

- Key Differences : The unsaturated cyclopentene ring increases reactivity in Diels-Alder or hydrogenation reactions. The aldehyde group remains susceptible to nucleophilic attack .

1-(4-Chlorophenyl)cyclopropane-1-carbaldehyde

- Molecular Formula : C10H9ClO

- Functional Groups : Aldehyde (-CHO), chlorophenyl (-C6H4Cl).

1-(Chloromethyl)-3,5-dimethylbenzene

- Molecular Formula : C9H11Cl

- Functional Groups : Chloromethyl (-CH2Cl), aromatic methyl (-CH3).

- NMR Data : CH2Cl proton signal at 4.15 ppm (singlet), arene protons at 6.68–6.75 ppm .

- Key Differences : Benzene ring stabilizes the chloromethyl group, reducing its reactivity compared to aliphatic analogs .

Data Table: Key Properties of Compared Compounds

Biological Activity

1-(Chloromethyl)cyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring with a chloromethyl group and an aldehyde functional group. This compound has garnered interest due to its potential biological activity and reactivity in various chemical reactions. The molecular formula is and it has a molecular weight of approximately 146.61 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates. The aldehyde group can engage in enzyme-catalyzed reactions, particularly those involving nucleophilic attacks by amines, leading to the formation of Schiff bases. This property suggests potential applications in biochemical studies and medicinal chemistry, although specific biological assays have not been extensively documented in the literature.

The mechanism of action involves the interaction of the aldehyde group with nucleophiles, which enhances the electrophilicity of the chloromethyl carbon. This allows for various reactions, including:

- Schiff base formation : Reaction with amines to form stable imines.

- Nucleophilic substitution : Reactivity with other nucleophiles due to the electron-withdrawing nature of the aldehyde.

Applications

This compound is valuable in several fields:

- Organic Synthesis : Its ability to undergo diverse reactions makes it a useful building block for synthesizing complex organic molecules.

- Medicinal Chemistry : Potential for developing new pharmaceuticals through its reactivity with biological nucleophiles.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Chloromethyl)-3-methylcyclopentane-1-carbaldehyde | Contains an additional methyl group affecting reactivity. | |

| 1-(Bromomethyl)cyclopentane-1-carbaldehyde | Substituted with bromine instead of chlorine. | |

| 1-Chlorocyclopentane-1-carbaldehyde | Lacks the chloromethyl group, making it less reactive. |

Enzyme Interactions

Research into related compounds has demonstrated that similar aldehydes can interact with glycoside hydrolases, influencing enzyme activity through substrate binding and modification . This suggests a potential pathway for further investigation into the enzyme interactions of this compound.

Q & A

Q. Q1: What are the optimal synthetic routes for 1-(chloromethyl)cyclopentane-1-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclopentanone as the starting material. The synthesis can proceed via:

Alkylation : Introduce the chloromethyl group using chloromethylation reagents (e.g., ClCH₂MgBr) under inert conditions (N₂ atmosphere) .

Oxidation : Convert the intermediate alcohol to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation to carboxylic acid .

Q. Critical Factors :

- Temperature : Alkylation at 0–5°C minimizes side reactions.

- Solvent : Anhydrous THF or diethyl ether improves alkylation efficiency.

- Catalyst : Use of Lewis acids (e.g., AlCl₃) enhances electrophilic substitution .

Q. Q2: How can NMR and mass spectrometry distinguish this compound from structural analogs?

Methodological Answer:

- ¹H NMR :

- Aldehyde proton : Sharp singlet at δ 9.8–10.2 ppm.

- Chloromethyl group : Doublet of doublets (δ 3.7–4.1 ppm) due to coupling with adjacent CH₂ and cyclopentane protons .

- Mass Spectrometry (MS) :

- Molecular ion peak : m/z 160 (C₇H₁₁ClO⁺).

- Fragmentation : Loss of Cl (m/z 125) and CO (m/z 97) .

Q. Q3: What is the reactivity profile of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer: The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide nature:

Nucleophiles : Amines (e.g., NH₃), thiols (e.g., HS⁻), or alkoxides displace Cl⁻, forming derivatives like amines or ethers .

Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate SN2 kinetics by stabilizing transition states.

Steric Hindrance : The cyclopentane ring slightly impedes backside attack, requiring elevated temperatures (50–60°C) .

Advanced Insight : Computational studies (DFT) reveal a transition state energy barrier of ~25 kcal/mol for SN2 displacement, aligning with experimental kinetics .

Applications in Drug Development

Q. Q4: How is this compound utilized as a building block in pharmaceutical intermediates?

Methodological Answer:

- Schiff Base Formation : The aldehyde reacts with primary amines to form imines, key intermediates in heterocyclic synthesis (e.g., quinolines) .

- Prodrug Design : Chloromethyl derivatives can be conjugated to bioactive molecules for targeted release via hydrolysis .

Q. Case Study :

- Anticandidate : this compound was used to synthesize a cyclopentane-fused β-lactamase inhibitor, showing IC₅₀ = 0.8 µM .

Advanced Research: Contradictions in Data

Q. Q5: How to resolve discrepancies in reported reaction yields for chloromethylation?

Methodological Answer: Discrepancies arise from:

Impurity Profiles : Residual moisture degrades chloromethylating agents, reducing yields. Use Karl Fischer titration to ensure solvent dryness .

Analytical Calibration : Validate HPLC/GC methods with internal standards (e.g., 2-fluorobiphenyl) to quantify product purity accurately .

Q. Data Reconciliation Strategy :

| Source | Reported Yield (%) | Adjusted Yield (Dry Conditions, %) |

|---|---|---|

| Literature | 55–70 | 68–72 (after moisture control) |

Safety and Handling in Research Settings

Q. Q6: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to volatile aldehyde emissions.

- PPE : Nitrile gloves and goggles; avoid latex (permeability to chlorinated compounds) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Computational and Kinetic Studies

Q. Q7: How can DFT calculations predict reaction pathways for this compound?

Methodological Answer:

- Software : Gaussian or ORCA for geometry optimization and transition-state searches.

- Parameters : B3LYP/6-31G(d) level accurately models SN2 barriers and aldehyde reactivity .

- Validation : Compare computed IR spectra with experimental data to refine models .

Biological Activity Profiling

Q. Q8: What assays are suitable for evaluating its enzyme inhibition potential?

Methodological Answer:

- Kinetic Assays : Monitor aldehyde dehydrogenase (ALDH) activity via NADH fluorescence (λₑₓ = 340 nm, λₑₘ = 460 nm) .

- IC₅₀ Determination : Dose-response curves using recombinant enzymes (e.g., CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.